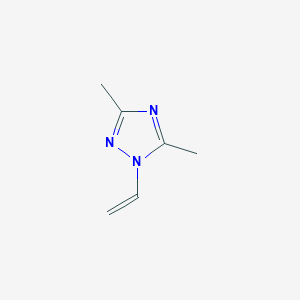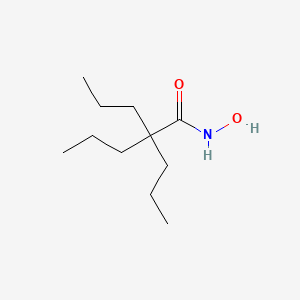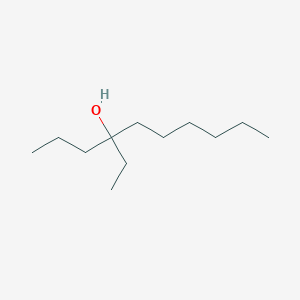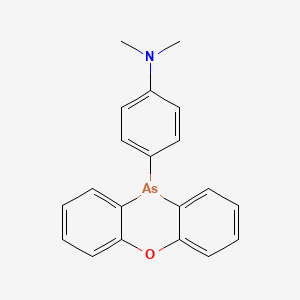
N,N-Dimethyl-4-(10H-phenoxarsinin-10-YL)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-4-(10H-phenoxarsinin-10-YL)aniline is a chemical compound with the molecular formula C20H18AsNO. It is characterized by the presence of an arsenic atom within its structure, making it a unique organoarsenic compound. The compound is known for its complex molecular structure, which includes aromatic rings and a tertiary amine group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-(10H-phenoxarsinin-10-YL)aniline typically involves the reaction of 4-(10H-phenoxarsinin-10-yl)aniline with dimethylamine. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The process may involve the use of solvents such as dichloromethane or toluene and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-4-(10H-phenoxarsinin-10-YL)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical properties.
Applications De Recherche Scientifique
N,N-Dimethyl-4-(10H-phenoxarsinin-10-YL)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organoarsenic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-4-(10H-phenoxarsinin-10-YL)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The presence of the arsenic atom plays a crucial role in its activity, influencing its binding affinity and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethyl-4-(10H-phenothiazin-10-yl)aniline
- N,N-Dimethyl-4-(10H-phenoxazin-10-yl)aniline
Uniqueness
N,N-Dimethyl-4-(10H-phenoxarsinin-10-YL)aniline is unique due to the presence of the arsenic atom, which imparts distinct chemical and biological properties. This sets it apart from other similar compounds that do not contain arsenic, making it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
51440-00-7 |
|---|---|
Formule moléculaire |
C20H18AsNO |
Poids moléculaire |
363.3 g/mol |
Nom IUPAC |
N,N-dimethyl-4-phenoxarsinin-10-ylaniline |
InChI |
InChI=1S/C20H18AsNO/c1-22(2)16-13-11-15(12-14-16)21-17-7-3-5-9-19(17)23-20-10-6-4-8-18(20)21/h3-14H,1-2H3 |
Clé InChI |
QPWFCFNEMBYJBY-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)[As]2C3=CC=CC=C3OC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



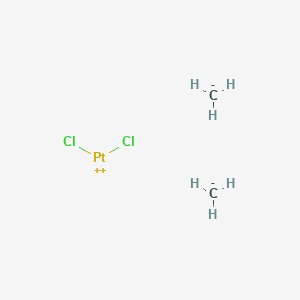


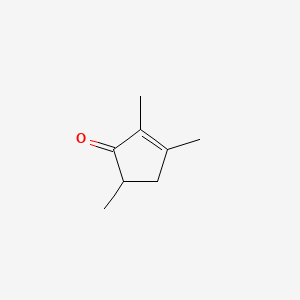
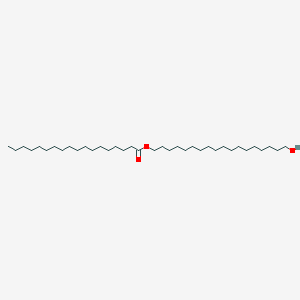
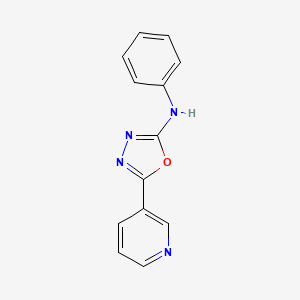

![N-[4-(3,5-Dimethylphenoxy)-2-butyn-1-yl]-N-methylaniline](/img/structure/B14648165.png)
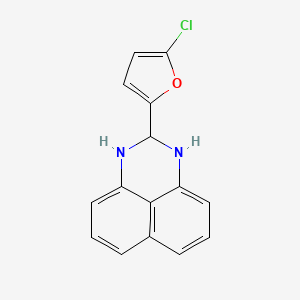
![N-Methoxy-N-[4-(propan-2-yl)phenyl]furan-2-carboxamide](/img/structure/B14648169.png)
